molecular formula C8H12N2O2 B1419774 Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate CAS No. 773136-70-2

Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate

Cat. No.: B1419774
CAS No.: 773136-70-2
M. Wt: 168.19 g/mol
InChI Key: OCUDOHHJNZEDML-UHFFFAOYSA-N
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Description

“Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate” is a chemical compound with the molecular formula C8H12N2O2 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, has been a subject of interest in various research studies . For instance, one study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 168.2 . It has a boiling point of 256°C at 760 mmHg . The compound is stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate derivatives have been utilized in the synthesis of novel compounds with potential for biological applications. For instance, solvent and copper ion-induced synthesis methods have been used to create pyridyl-pyrazole-3-one derivatives, showcasing the structural versatility and potential of these compounds in chemical synthesis (Huang et al., 2017). Similarly, structural and spectral investigations of related pyrazole carboxylic acid derivatives have been conducted, combining experimental and theoretical studies to understand the molecular structure and properties of these compounds (Viveka et al., 2016).

Coordination Chemistry

In coordination chemistry, this compound and its derivatives have been used to synthesize coordination complexes with metals like copper, cobalt, and zinc. These studies not only reveal the coordination behavior of these organic molecules but also their potential in creating intricate molecular architectures with diverse properties (Radi et al., 2015).

Luminescence and Thermal Properties

The synthesis of metal coordination polymers using pyrazole carboxylate derivatives has been explored, revealing insights into the structural diversity and properties of these compounds. Such studies have also delved into the thermal and luminescence properties of the synthesized coordination polymers, indicating potential applications in material science (Cheng et al., 2017).

Biological Activity Screening

The biological activity of this compound derivatives has been a subject of study, with research screening for activities such as cytotoxicity against various cancer cell lines. This research highlights the potential therapeutic applications of these compounds (Huang et al., 2017).

Antimicrobial and Antitumor Screening

Synthesis and screening for antimicrobial and antitumor activities have been conducted on various pyrazole carboxylate derivatives. These studies contribute valuable information on the medicinal chemistry of these compounds and their potential in drug development (Siddiqui et al., 2013).

Safety and Hazards

The safety information for “Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate” includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular regulation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, toxic or adverse effects can occur. For example, high doses of this compound have been associated with hepatotoxicity and other adverse effects in animal studies . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . These interactions can affect metabolic flux and alter the levels of metabolites within the cell. Additionally, this compound can influence the activity of other metabolic enzymes, thereby impacting overall metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function. For example, its interaction with transporters such as ABC transporters can affect its intracellular concentration and distribution .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity.

Properties

IUPAC Name

methyl 2,4,5-trimethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5-6(2)9-10(3)7(5)8(11)12-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUDOHHJNZEDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665313
Record name Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773136-70-2
Record name Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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